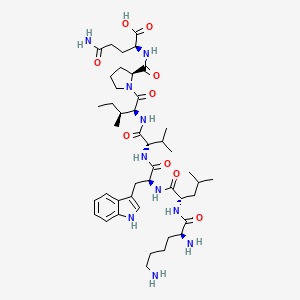![molecular formula C7H7N3O B14249747 2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine CAS No. 210302-59-3](/img/structure/B14249747.png)
2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure.
Preparation Methods
The synthesis of 2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a one-pot synthetic route can be employed, where the starting materials undergo a series of reactions leading to the formation of the desired heterocyclic structure . Industrial production methods may involve optimizing these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine has been studied for its potential applications in several scientific fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has been investigated for its potential pharmacological properties, including antimicrobial and anticancer activities . Additionally, this compound may find applications in the materials science industry, where its unique structural properties can be leveraged to develop new materials with desirable characteristics.
Mechanism of Action
The mechanism of action of 2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine involves its interaction with specific molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. This interaction can lead to various biological outcomes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine can be compared to other similar heterocyclic compounds, such as azepines, benzodiazepines, oxazepines, and thiazepines. While these compounds share some structural similarities, this compound is unique due to its specific arrangement of nitrogen and oxygen atoms within the ring
Properties
CAS No. |
210302-59-3 |
|---|---|
Molecular Formula |
C7H7N3O |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2H-[1,3,5]oxadiazino[3,2-a][1,3]diazepine |
InChI |
InChI=1S/C7H7N3O/c1-2-4-10-5-8-6-11-7(10)9-3-1/h1-5H,6H2 |
InChI Key |
XAUAMBIBZZGIDP-UHFFFAOYSA-N |
Canonical SMILES |
C1N=CN2C=CC=CN=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


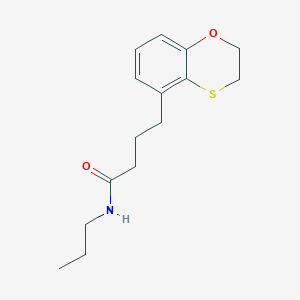
![2-[(1R)-2,2,2-trifluoro-1-methoxyethyl]phenol](/img/structure/B14249670.png)
![Piperidine, 4-[4-(1H-imidazol-1-yl)phenoxy]-1-(1-methylethyl)-](/img/structure/B14249673.png)

![N-{4-[4-(3-Chlorophenyl)-2-(1-hydroxyethyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14249683.png)
![1-[2-(Benzenesulfinyl)-1-iodoethenyl]cyclohexan-1-ol](/img/structure/B14249685.png)
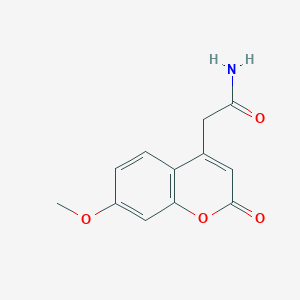
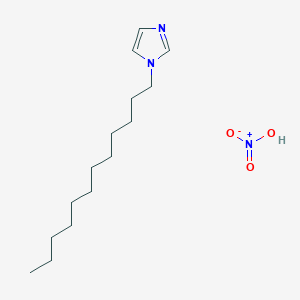

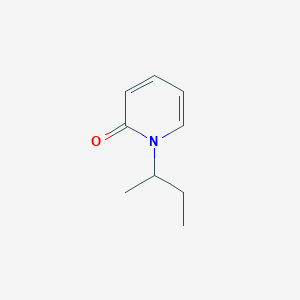
![4-[(E)-({4-[(Heptan-3-yl)oxy]phenyl}imino)methyl]benzoic acid](/img/structure/B14249701.png)
![3'-O-[tert-Butyl(dimethyl)silyl]-2'-deoxy-5-prop-2-en-1-yluridine](/img/structure/B14249711.png)
